molecular formula C15H11Cl2NO3 B11715700 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate

2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11715700
M. Wt: 324.2 g/mol
InChI Key: CEKRDUGRJHELNU-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3. It is characterized by the presence of a dichlorophenyl group attached to a carbamoyl group, which is further linked to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,4-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with phenyl acetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate
  • 2-[(3,4-Dichlorophenyl)carbamothioyl]phenyl acetate

Uniqueness

2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20)

InChI Key

CEKRDUGRJHELNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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